molecular formula C8H11NO3S B15057101 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid

Cat. No.: B15057101
M. Wt: 201.25 g/mol
InChI Key: STJWREXNZQUXDH-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the ethoxymethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-5-carboxylic acid: Lacks the ethoxymethyl group, which may affect its solubility and reactivity.

    2-Ethylthiazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.

    4-(Methoxymethyl)-2-methylthiazole-5-carboxylic acid: Contains a methoxymethyl group instead of an ethoxymethyl group, which can influence its chemical behavior.

Uniqueness

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can enhance its solubility and reactivity compared to similar compounds

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(ethoxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-3-12-4-6-7(8(10)11)13-5(2)9-6/h3-4H2,1-2H3,(H,10,11)

InChI Key

STJWREXNZQUXDH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(SC(=N1)C)C(=O)O

Origin of Product

United States

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